![molecular formula C18H13FN4O2S B11405416 (4-fluorophenyl){3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11405416.png)
(4-fluorophenyl){3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a combination of fluorobenzoyl, furan, thiophene, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the fluorobenzoyl chloride, furan-2-ylamine, and thiophene-2-carbaldehyde. These components are then subjected to a series of reactions including acylation, cyclization, and condensation to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would also be a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROBENZOYL)-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE: shares similarities with other compounds containing fluorobenzoyl, furan, thiophene, and triazole groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H13FN4O2S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone |
InChI |
InChI=1S/C18H13FN4O2S/c19-13-7-5-12(6-8-13)17(24)23-18(20-11-14-3-2-10-26-14)21-16(22-23)15-4-1-9-25-15/h1-10H,11H2,(H,20,21,22) |
InChI Key |
QEPBXBAWFQONDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.